N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core linked to a pyrrolidine and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of thiophene-3-carboxaldehyde with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with benzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(pyrrolidin-1-yl)ethyl)benzamide: Lacks the thiophene moiety.
N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the pyrrolidine moiety.
N-(2-(pyrrolidin-1-yl)-2-(furan-3-yl)ethyl)benzamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of both the pyrrolidine and thiophene moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(14-6-2-1-3-7-14)18-12-16(15-8-11-21-13-15)19-9-4-5-10-19/h1-3,6-8,11,13,16H,4-5,9-10,12H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUGYSIKPIKFDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CC=C2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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